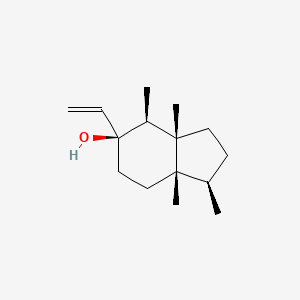
Pinguisenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinguisenol is a sesquiterpenoid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Pinguisenol exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antitumor Activity : Research indicates that this compound can inhibit tumor growth. In vitro studies have shown its effectiveness against HepG2 liver cancer cells, with an IC50 value of 2.57 µM, suggesting significant cytotoxic potential .
- Antimicrobial Properties : The compound has demonstrated antimicrobial effects, making it a potential natural agent for food preservation and treatment of infections .
- Anti-inflammatory Effects : this compound's role in modulating inflammatory pathways positions it as a candidate for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves complex chemical processes that allow for the creation of various derivatives with enhanced properties:
- Total Synthesis : A unified approach to synthesize this compound has been developed using chiral building blocks derived from natural sources. Key reactions include the Mukaiyama aldol reaction and Diels–Alder dimerization, which facilitate the production of this compound from simpler precursors .
- Derivatives : The ability to modify this compound into derivatives enhances its bioactivity. For instance, derivatives have been synthesized to improve antitumor activity and selectivity against specific cancer cell lines .
Case Study 1: Antitumor Efficacy
A study investigated the effects of this compound on HepG2 cells, demonstrating that it reduces tumor growth through apoptosis induction. The mechanism involved upregulation of endoplasmic reticulum stress-related proteins while downregulating anti-apoptotic factors like Bcl-2 .
| Parameter | Value |
|---|---|
| IC50 (HepG2 Cells) | 2.57 µM |
| Cell Viability Reduction | Significant |
Case Study 2: Antimicrobial Activity
Research on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The compound was tested against common pathogens, showing promising results in inhibiting bacterial growth, highlighting its potential application in food safety and preservation .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Eigenschaften
Molekularformel |
C15H26O |
|---|---|
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(1R,3aS,4S,5S,7aS)-5-ethenyl-1,3a,4,7a-tetramethyl-1,2,3,4,6,7-hexahydroinden-5-ol |
InChI |
InChI=1S/C15H26O/c1-6-15(16)10-9-13(4)11(2)7-8-14(13,5)12(15)3/h6,11-12,16H,1,7-10H2,2-5H3/t11-,12+,13+,14+,15-/m1/s1 |
InChI-Schlüssel |
TUCSIUBDOHTKKQ-CAEXGNQWSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2([C@]1(CC[C@@]([C@H]2C)(C=C)O)C)C |
Kanonische SMILES |
CC1CCC2(C1(CCC(C2C)(C=C)O)C)C |
Synonyme |
pinguisenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















